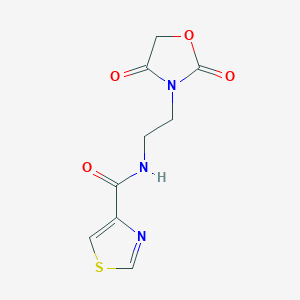![molecular formula C19H16ClFN2OS B2444973 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine CAS No. 351329-77-6](/img/structure/B2444973.png)
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely an organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of fluorophenyl and benzothiophene groups could suggest potential bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzothiophene group, and a fluorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the electron-withdrawing fluorine atom on the phenyl ring. The benzothiophene could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including compounds similar to the one , have been studied for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites with varied effects on serotonin and other neurotransmitter receptors. The disposition and metabolism of 1-aryl-piperazines, formed from arylpiperazine derivatives, are crucial for understanding their pharmacological actions. These findings are relevant for compounds used in clinical settings, highlighting the significance of metabolic pathways in their efficacy and safety profiles (Caccia, 2007).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone derivative, has shown promise in Phase 1/2 clinical studies for treating tuberculosis (TB). This compound targets the decaprenylphospohoryl ribose oxidase DprE1, crucial in the cell wall synthesis of the TB pathogen, Mycobacterium tuberculosis. The development of Macozinone exemplifies the therapeutic potential of piperazine derivatives in addressing infectious diseases, offering insights into their applicability beyond psychiatric disorders (Makarov & Mikušová, 2020).
Piperazine Derivatives for Therapeutic Use
The versatility of the piperazine moiety in drug design is highlighted by its presence in a wide range of drugs with diverse therapeutic uses, from antipsychotics and antidepressants to anticancer and antiviral agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resulting molecules, suggesting a broad scope for developing new therapeutic agents based on this structure. This review provides a comprehensive overview of piperazine derivatives' molecular designs and therapeutic potentials, underscoring their significance in modern pharmacology (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been extensively investigated for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. The review of compounds containing piperazine as a key building block reveals their significant potential in developing new, safer, selective, and cost-effective anti-mycobacterial agents. This body of research suggests the vital role of piperazine derivatives in addressing drug-resistant TB strains, contributing to the ongoing efforts in TB drug discovery and development (Girase et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-17-15-3-1-2-4-16(15)25-18(17)19(24)23-11-9-22(10-12-23)14-7-5-13(21)6-8-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKWMIZOXJNNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2444892.png)
amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2444893.png)
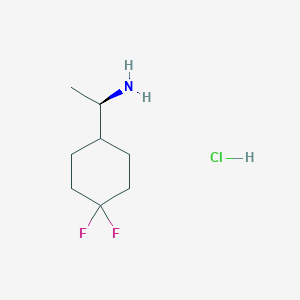


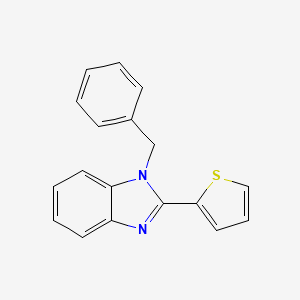

![2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide](/img/structure/B2444902.png)

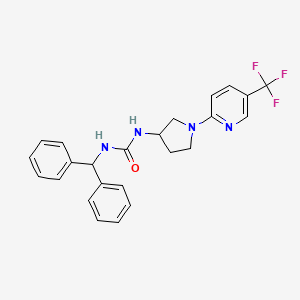
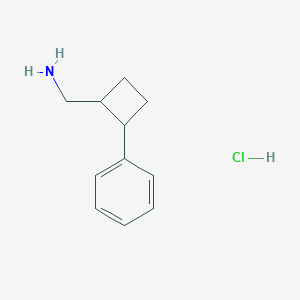
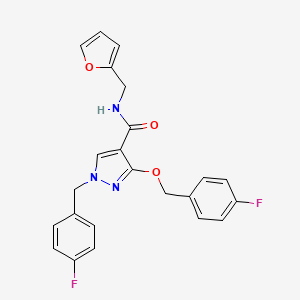
![N-(4-methylbenzyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2444912.png)
